![molecular formula C20H26N2O5S B5156255 N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an amide group and a sulfonyl group. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The sulfonyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques. These properties can provide information on how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15-5-8-17(9-6-15)28(24,25)22(2)14-20(23)21-12-11-16-7-10-18(26-3)19(13-16)27-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXQBOXSDEPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide |
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